7-Methyl-3,4-dihydroquinolin-2(1H)-one
CAS No.: 19352-59-1
Cat. No.: VC7365619
Molecular Formula: C10H11NO
Molecular Weight: 161.204
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19352-59-1 |
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Molecular Formula | C10H11NO |
Molecular Weight | 161.204 |
IUPAC Name | 7-methyl-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12) |
Standard InChI Key | IHVQLIWZGXUWFD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(CCC(=O)N2)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 7-methyl-3,4-dihydroquinolin-2(1H)-one consists of a bicyclic system with a partially hydrogenated quinoline scaffold. Key features include:
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Molecular formula:
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Molecular weight: 161.20 g/mol
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IUPAC name: 7-methyl-3,4-dihydro-1H-quinolin-2-one
Structural Characteristics
The compound’s saturation at positions 3 and 4 distinguishes it from fully aromatic quinolines, reducing planarity and altering electronic properties. The methyl group at position 7 introduces steric and electronic effects that influence reactivity and biological interactions .
Physicochemical Data
While experimental data for the 7-methyl derivative are scarce, analogs such as 1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 826-72-2) provide a basis for extrapolation:
The methyl group at position 7 likely enhances lipophilicity compared to unsubstituted or hydroxymethyl variants (e.g., 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, LogP 1.2) , impacting bioavailability and membrane permeability.
Synthesis and Derivatives
Synthetic Pathways
The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives typically involves cyclization reactions. For 7-methyl substitution, Friedländer condensation or palladium-catalyzed coupling may be employed:
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Friedländer Synthesis:
Reaction of 2-aminobenzaldehyde derivatives with methyl-substituted cyclic ketones under acidic conditions . -
Palladium-Catalyzed Coupling:
Introduces methyl groups via Suzuki-Miyaura cross-coupling using methylboronic acids .
Key Derivatives
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7-(Hydroxymethyl) Derivative (CAS 857272-53-8): Synthesized via hydroxymethylation, showing enhanced polarity .
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1-Methyl Derivative (CAS 826-72-2): Exhibits antioxidant activity, suggesting potential for 7-methyl analogs.
Industrial and Research Applications
Drug Development
The scaffold’s versatility supports diverse therapeutic targets:
Material Science
Quinolinone derivatives are explored as organic semiconductors. Methyl substitutions alter charge transport properties, relevant for OLEDs and sensors.
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